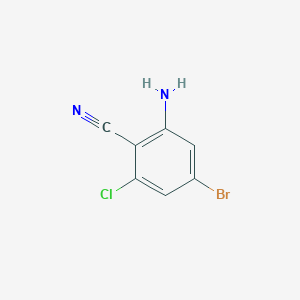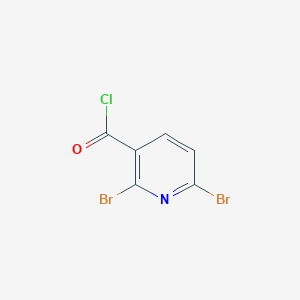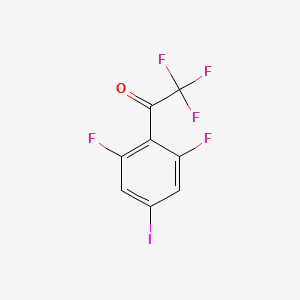
4'-Iodo-2,2,2,2',6'-pentafluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one is a fluorinated organic compound characterized by the presence of iodine and fluorine atoms on a phenyl ring, along with a trifluoromethyl ketone group
Méthodes De Préparation
The synthesis of 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-iodophenol and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: Catalysts like Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction. The reaction mixture is stirred at a controlled temperature, typically around room temperature to 50°C.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Applications De Recherche Scientifique
1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins involved in cellular processes, such as apoptosis and inflammation.
Comparaison Avec Des Composés Similaires
1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,6-difluoro-4-iodophenylmethanol and 2,6-difluoro-4-iodophenylacetic acid share structural similarities.
Uniqueness: The presence of both iodine and trifluoromethyl groups in 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
1208076-04-3 |
|---|---|
Formule moléculaire |
C8H2F5IO |
Poids moléculaire |
336.00 g/mol |
Nom IUPAC |
1-(2,6-difluoro-4-iodophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2F5IO/c9-4-1-3(14)2-5(10)6(4)7(15)8(11,12)13/h1-2H |
Clé InChI |
VWFPLVFACKIIMO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


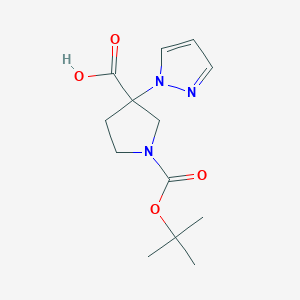
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
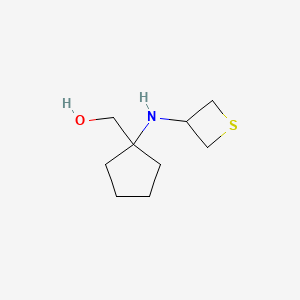
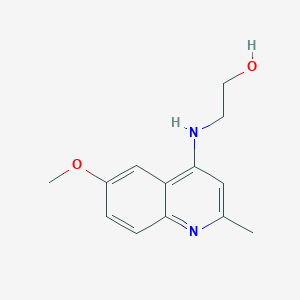
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
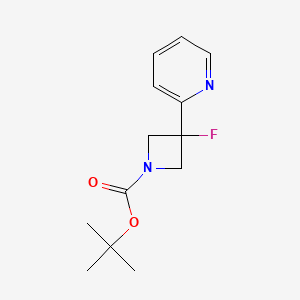
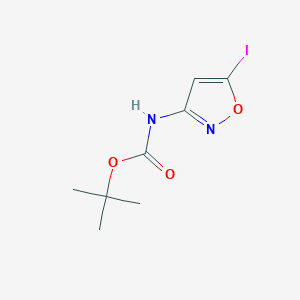
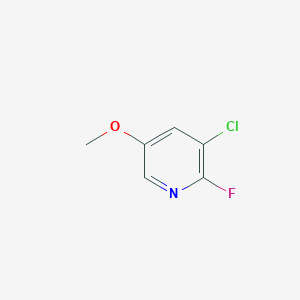
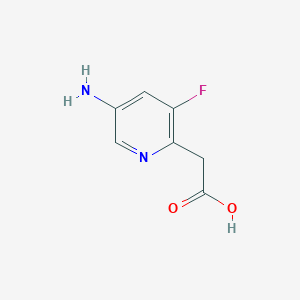
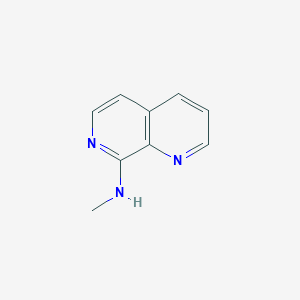
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
